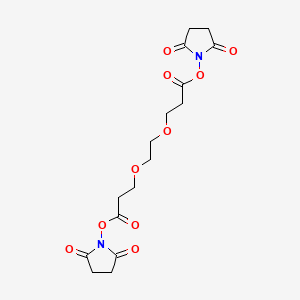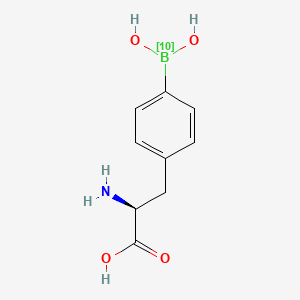
Bitolterol
Descripción general
Descripción
Bitolterol es un compuesto sintético utilizado principalmente como broncodilatador. Es un profármaco de colterol, lo que significa que se convierte en su forma activa en el cuerpo. This compound es conocido por su rápido inicio de acción y se utiliza para aliviar el broncoespasmo en afecciones como el asma y la enfermedad pulmonar obstructiva crónica (EPOC) .
Métodos De Preparación
Bitolterol se sintetiza a través de una serie de reacciones químicas. La ruta sintética generalmente implica la esterificación de colterol con ácido p-toluico. Las condiciones de reacción a menudo incluyen el uso de un catalizador y un solvente apropiado para facilitar el proceso de esterificación. Los métodos de producción industrial pueden implicar reacciones de esterificación a gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Bitolterol experimenta varios tipos de reacciones químicas, que incluyen:
Hidrólisis: This compound es hidrolizado por esterasas tisulares para producir colterol, su forma activa.
Oxidación y reducción: Estas reacciones son menos comunes para this compound, pero pueden ocurrir en condiciones específicas.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.
Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y varios solventes. El principal producto formado a partir de la hidrólisis de this compound es colterol .
Aplicaciones Científicas De Investigación
Bitolterol tiene varias aplicaciones de investigación científica:
Química: Se estudia por sus propiedades químicas y reacciones, particularmente sus procesos de esterificación e hidrólisis.
Biología: La investigación se centra en sus efectos sobre el músculo liso bronquial y su papel como broncodilatador.
Medicina: This compound se utiliza en estudios clínicos para evaluar su eficacia y seguridad en el tratamiento del asma y la EPOC
Industria: Se utiliza en la industria farmacéutica para la producción de medicamentos broncodilatadores.
Mecanismo De Acción
Bitolterol ejerce sus efectos actuando como un agonista del receptor beta-2 adrenérgico. Una vez hidrolizado a colterol, se une a los receptores beta-2 adrenérgicos en el músculo liso bronquial. Esta unión conduce a la activación de la adenilato ciclasa, que aumenta los niveles de monofosfato de adenosina cíclico (AMPc). Los niveles elevados de AMPc dan como resultado la relajación del músculo liso bronquial, lo que conduce a la broncodilatación y una mejoría del flujo de aire .
Comparación Con Compuestos Similares
Bitolterol es único en comparación con otros broncodilatadores debido a su naturaleza de profármaco y su rápido inicio de acción. Compuestos similares incluyen:
Isoproterenol: Otro agonista del receptor beta-2 adrenérgico, pero con una duración de acción más corta.
Salbutamol (Albuterol): Un broncodilatador de uso común con una duración de acción más larga pero un inicio más lento en comparación con this compound.
Terbutalina: Similar al salbutamol, tiene una duración de acción más larga pero un inicio más lento.
El rápido inicio de acción y las características de profármaco de this compound lo convierten en una opción valiosa para el alivio rápido del broncoespasmo .
Propiedades
IUPAC Name |
[4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO5/c1-18-6-10-20(11-7-18)26(31)33-24-15-14-22(23(30)17-29-28(3,4)5)16-25(24)34-27(32)21-12-8-19(2)9-13-21/h6-16,23,29-30H,17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGVEKPRDOIXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30392-41-7 (methanesulfonate salt) | |
| Record name | Bitolterol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030392406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1022683 | |
| Record name | Bitolterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bitolterol is an adrenergic beta-2 agonist. Asthma results from a narrowing of the bronchial tubes. This narrowing is caused by muscle spasm and inflammation within the bronchial tubes. Agonism of the beta-2 adrenergic receptors by bitolterol leads to a relaxation of the smooth muscles surrounding these airway tubes which then increases the diameter and ease of air flow through the tubes. | |
| Record name | Bitolterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00901 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
30392-40-6 | |
| Record name | Bitolterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30392-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bitolterol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030392406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bitolterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00901 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bitolterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BITOLTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KY0QXD6LI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















